tert-Butyl 3-(octahydroisoquinolin-2(1H)-yl)azetidine-1-carboxylate tert-Butyl 3-(octahydroisoquinolin-2(1H)-yl)azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1862201-79-3
VCID: VC2797699
InChI: InChI=1S/C17H30N2O2/c1-17(2,3)21-16(20)19-11-15(12-19)18-9-8-13-6-4-5-7-14(13)10-18/h13-15H,4-12H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC(C1)N2CCC3CCCCC3C2
Molecular Formula: C17H30N2O2
Molecular Weight: 294.4 g/mol

tert-Butyl 3-(octahydroisoquinolin-2(1H)-yl)azetidine-1-carboxylate

CAS No.: 1862201-79-3

Cat. No.: VC2797699

Molecular Formula: C17H30N2O2

Molecular Weight: 294.4 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(octahydroisoquinolin-2(1H)-yl)azetidine-1-carboxylate - 1862201-79-3

Specification

CAS No. 1862201-79-3
Molecular Formula C17H30N2O2
Molecular Weight 294.4 g/mol
IUPAC Name tert-butyl 3-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)azetidine-1-carboxylate
Standard InChI InChI=1S/C17H30N2O2/c1-17(2,3)21-16(20)19-11-15(12-19)18-9-8-13-6-4-5-7-14(13)10-18/h13-15H,4-12H2,1-3H3
Standard InChI Key XYSVSJKAKRKWBI-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(C1)N2CCC3CCCCC3C2
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)N2CCC3CCCCC3C2

Introduction

tert-Butyl 3-(octahydroisoquinolin-2(1H)-yl)azetidine-1-carboxylate is a complex organic compound that combines azetidine and isoquinoline moieties, making it a member of the azetidine derivatives class. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides an in-depth review of the compound's structure, synthesis, properties, and potential applications.

Synthesis

The synthesis of tert-Butyl 3-(octahydroisoquinolin-2(1H)-yl)azetidine-1-carboxylate typically involves multi-step synthetic routes. A common method includes using azetidine precursors that undergo nucleophilic substitution reactions to introduce the isoquinoline moiety. The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

Chemical Reactivity

The reactivity of this compound can be influenced by the presence of electron-withdrawing or electron-donating groups on the isoquinoline or azetidine rings, which can modulate nucleophilicity and electrophilicity during reactions. This versatility in chemical reactivity makes it a valuable compound for further chemical modifications.

Potential Applications

Research indicates that compounds like tert-Butyl 3-(octahydroisoquinolin-2(1H)-yl)azetidine-1-carboxylate exhibit activity against various biological targets, suggesting potential pharmacological applications in areas such as analgesia or anti-inflammatory effects. The isoquinoline portion may facilitate binding to specific sites due to its planar aromatic structure, while the azetidine ring could influence conformational flexibility.

Comparison with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
tert-Butyl 3-(octahydroisoquinolin-2(1H)-yl)azetidine-1-carboxylateC17H30N2O2294.441862201-79-3
tert-Butyl 3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidine-1-carboxylateC17H24N2O2288.41862201-80-6

This comparison highlights the structural and molecular differences between closely related compounds, which can influence their chemical and biological properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator